molecular formula C9H7N3O B1275574 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde CAS No. 383136-27-4

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Cat. No. B1275574
M. Wt: 173.17 g/mol
InChI Key: RYDIJFWGFYURLN-UHFFFAOYSA-N
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Description

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle with a nitrogen atom, and a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The presence of the carbaldehyde group allows for further chemical modifications, making it a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, 1-vinyl-1H-pyrrole-2-carbaldehydes have been used to synthesize 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles through condensation with o-phenylenediamine . This process involves the formation of intermediate Schiff bases and is carried out under acidic conditions in an air atmosphere at elevated temperatures. The yields of these reactions are reported to be high, up to 89%, with the intermediate Schiff bases being isolated in 91-98% yield .

Molecular Structure Analysis

The molecular structure of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is not directly discussed in the provided papers. However, the related compounds synthesized in the studies exhibit interesting structural features, such as the E configuration of the intermediate Schiff bases . The molecular structure of these compounds is crucial for their fluorescent properties, which cover the blue region of the spectrum .

Chemical Reactions Analysis

The chemical reactivity of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde can be inferred from related compounds. For example, the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters leads to the formation of pyrido[2,3-d]pyrimidin-4-ones . This reaction is accelerated by acid and involves the hydrolysis of a chlorine atom on the pyridopyrimidine ring . Additionally, novel pyrrole-substituted pyrido[2,3-d]pyrimidines have been synthesized using a chemoselective one-pot method with a nanocatalyst, demonstrating the potential for efficient and rapid synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde are not explicitly detailed in the provided papers. However, the synthesized 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles are reported to be intensely fluorescent, which suggests that derivatives of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde may also exhibit useful optical properties . The antibacterial activity of some synthesized pyrrole-substituted pyrido[2,3-d]pyrimidines indicates potential biological applications for these compounds .

Scientific Research Applications

  • Scientific Field: Pharmacology

    • Application : Derivatives of pyrrole-2-carboxaldehyde, which is structurally similar to “1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde”, have been isolated from many natural sources, including fungi, plants, and microorganisms. These derivatives have various biological functions .
    • Methods of Application : These compounds can be isolated from natural sources or chemically produced. The specific methods would depend on the source and the specific derivative being produced .
    • Results or Outcomes : The physiological activities of these compounds have been studied, and they have been found to have various effects, including potential roles in the prevention and treatment of lifestyle diseases .
  • Scientific Field: Medicinal Chemistry

    • Application : A compound structurally similar to “1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde” has been synthesized as a potential intermediate for small molecule anticancer drugs .
    • Methods of Application : A rapid synthetic method for this compound has been established .
    • Results or Outcomes : The specific outcomes would depend on the specific anticancer drugs being produced and their effectiveness in preclinical and clinical trials .
  • Scientific Field: Antifungal Research

    • Application : Pyrrole-based compounds have been assessed for their in vitro antifungal effect on six strains of Candida species .
    • Methods of Application : The specific methods would depend on the antifungal testing protocols used, which typically involve exposing the Candida strains to the compounds and observing their growth .
    • Results or Outcomes : The specific outcomes would depend on the effectiveness of the compounds against the Candida strains .
  • Scientific Field: Kinase Inhibitor Research

    • Application : Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally distinct from traditional purine-based molecules, have been discovered as potential multi-targeted kinase inhibitors .
    • Methods of Application : The specific methods would depend on the kinase inhibition testing protocols used, which typically involve exposing the kinases to the compounds and observing their activity .
    • Results or Outcomes : The specific outcomes would depend on the effectiveness of the compounds as kinase inhibitors .
  • Scientific Field: Drug Development
    • Application : “1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde” is sold as a unique chemical by Sigma-Aldrich, indicating its potential use in the development of new drugs .
    • Methods of Application : The specific methods would depend on the drug development protocols used, which typically involve using the compound as a building block in the synthesis of new drug molecules .
    • Results or Outcomes : The specific outcomes would depend on the effectiveness of the new drugs in preclinical and clinical trials .

properties

IUPAC Name

1-pyrimidin-2-ylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-8-3-1-6-12(8)9-10-4-2-5-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDIJFWGFYURLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396575
Record name 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

CAS RN

383136-27-4
Record name 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.9 g of 2-pyrrolecarbaldehyde, 2.3 g of 2-chloropyrimidine, 7.8 g of cesium carbonate and 20 ml of N-methylpyrrolidone was stirred at 130° C. for 13 hours, and then allowed to cool to room temperature. Water was poured into the reaction mixture, and the mixture was extracted with ethyl acetate two times. The organic layers were combined, washed successively with water and an aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel chromatography to obtain 0.94 g of 1-(2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde of the formula:
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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